

Application Note: (3-Chloro-2-cyclopropylphenyl)boronic Acid in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: (3-Chloro-2-cyclopropylphenyl)boronic acid

Cat. No.: B13919208

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Focus Application: Synthesis of KRAS G12D Inhibitors (e.g., MRTX1133)[1]

Abstract & Strategic Importance

(3-Chloro-2-cyclopropylphenyl)boronic acid is a high-value organometallic intermediate critical to the synthesis of next-generation KRAS G12D inhibitors, most notably MRTX1133 and its prodrug analogs.[1]

The 3-chloro-2-cyclopropylphenyl moiety acts as a specialized "tail" group in these inhibitors. The bulky ortho-cyclopropyl group locks the biaryl conformation, enabling the molecule to bind into the cryptic switch II pocket of the mutant KRAS protein with high affinity. However, this same steric bulk presents significant synthetic challenges, particularly during the Suzuki-Miyaura cross-coupling step, requiring specialized catalytic systems to prevent protodeboronation and ensure efficient transmetallation.

This guide details the optimized protocols for handling, coupling, and purifying this sterically demanding intermediate.

Chemical Profile & Handling

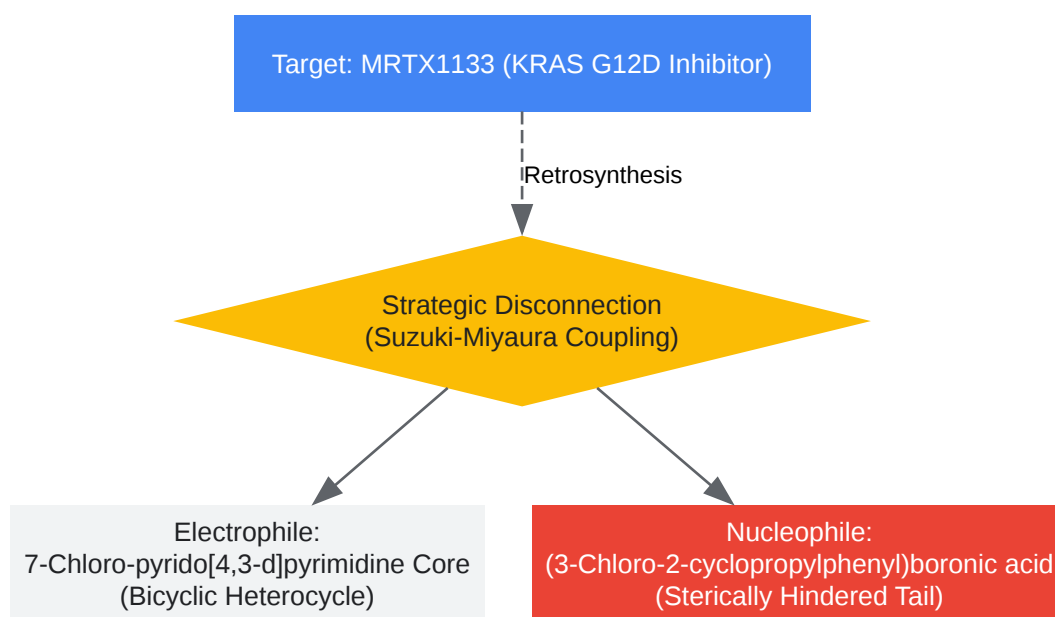
Property	Specification
Chemical Name	(3-Chloro-2-cyclopropylphenyl)boronic acid
CAS Number	2096333-73-0 (Generic/Related) / Check specific vendor batch
Molecular Formula	C ₉ H ₁₀ BClO ₂
Molecular Weight	196.44 g/mol
Key Structural Feature	Ortho-Cyclopropyl Group: Provides high steric hindrance; prone to steric clash during catalysis. [1] [2] [3] [4]
Stability	Moderate. [1] Prone to protodeboronation under prolonged heating in aqueous base if not coupled quickly. [1]
Storage	2–8°C, under inert atmosphere (Argon/Nitrogen). Hygroscopic.

Core Application: Synthesis of MRTX1133

The primary pharmaceutical application is the installation of the aryl tail onto the pyrido[4,3-d]pyrimidine core of MRTX1133.

Retrosynthetic Analysis

The synthesis relies on a convergent Suzuki-Miyaura coupling between the boronic acid and a heteroaryl chloride.



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Figure 1: Retrosynthetic disconnection of MRTX1133 showing the convergent assembly of the sterically hindered biaryl axis.[1]

Experimental Protocols

Protocol A: Optimized Suzuki Coupling (Standard Scale)

Objective: Coupling of **(3-Chloro-2-cyclopropylphenyl)boronic acid** with a heteroaryl chloride (e.g., 7-chloro-pyrido[4,3-d]pyrimidine derivative).[1]

Challenges: The ortho-cyclopropyl group retards the transmetallation step, increasing the risk of hydrolysis or deboronation before the reaction completes.

Reagents:

- Substrate: Heteroaryl Chloride (1.0 equiv)[1]
- Boronic Acid: **(3-Chloro-2-cyclopropylphenyl)boronic acid** (1.2 – 1.5 equiv)[1]
- Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5–10 mol%)[1]
- Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

- Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

- Setup: Charge a pressure vial or round-bottom flask with the Heteroaryl Chloride (1.0 equiv), Boronic Acid (1.3 equiv), and Pd(dppf)Cl₂ (0.05 equiv).[1]
- Inertion: Seal the vessel and evacuate/backfill with Argon three times.
- Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to halide).
- Base Addition: Add degassed 2.0 M aq. Na₂CO₃ (3.0 equiv) via syringe.[1]
- Reaction: Heat the mixture to 85–90°C with vigorous stirring.
 - Critical Check: Monitor by LC-MS at 2 hours. If conversion is <50%, add an additional 0.2 equiv of Boronic Acid.
- Completion: Reaction typically completes in 4–16 hours.[1]
- Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]
- Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).[1]

Protocol B: High-Performance Coupling (For Difficult Substrates)

If Protocol A fails due to steric bulk or catalyst deactivation, use a Palladacycle Gen-3 system.
[1]

Reagents:

- Catalyst: CataCXium® A Pd G3 (2–5 mol%)[1]
- Base: Cs₂CO₃ (3.0 equiv, solid)[1]
- Solvent: THF/Water (4:1) or Toluene/Water (10:1)[1]

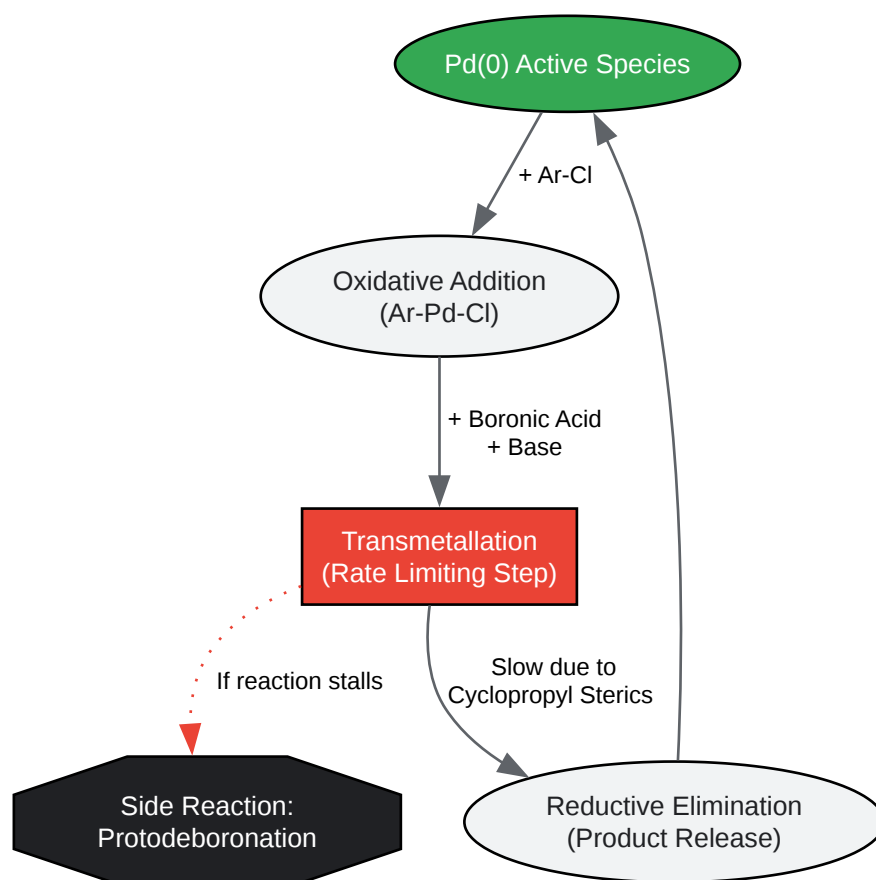
Procedure:

- Mix Substrate, Boronic Acid, Cs_2CO_3 , and Catalyst in a vial.[1]
- Evacuate and backfill with Argon.[1][5]
- Add degassed solvent.[1]
- Heat to 60–80°C. The bulky phosphine ligand (CataCXium A) facilitates transmetallation even with the ortho-cyclopropyl group.[1]

Mechanistic Insights & Troubleshooting

The Steric Challenge

The ortho-cyclopropyl group is not just bulky; it is rigid. In the catalytic cycle, the Transmetallation step is the bottleneck.



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Figure 2: Suzuki catalytic cycle highlighting the rate-limiting transmetallation step caused by the steric bulk of the cyclopropyl group.

Troubleshooting Table

Issue	Cause	Solution
Low Conversion	Transmetallation failure due to sterics.	Switch to Pd-G3 catalysts (e.g., CataCXium A, XPhos Pd G3) or increase temperature to 100°C.
Protodeboronation	Reaction too slow; boronic acid hydrolyzes.[1]	Use anhydrous conditions (Dioxane/Cs ₂ CO ₃) or add the boronic acid in portions.[1]
Homocoupling	Presence of Oxygen.[1][6]	Rigorous degassing (sparging with Argon for 15 mins) is mandatory.[1]

References

- KRAS G12D Inhibitor Synthesis (MRTX1133)
 - Title: "Kras g12d inhibitors"[1][2][6][7][8][9][10][11]
 - Source: World Intellectual Property Organization (WO2022015375A1)[1]
 - URL:[1]
 - Relevance: Describes the specific use of **(3-chloro-2-cyclopropylphenyl)boronic acid** in Step B of the synthesis to afford the MRTX1133 core.
- Discovery of MRTX1133
 - Title: "Discovery of MRTX1133: A Potent, Selective, and Orally Bioavailable KRASG12D Noncovalent Inhibitor"[1]
 - Source: Journal of Medicinal Chemistry (2022)[1]

- URL:[[Link](#)][1]
- Relevance: Provides the structural basis for the use of the cyclopropyl-phenyl tail in binding to the KRAS switch II pocket.
- Boronic Acid Preparation (Miyaura Borylation)
 - Title: "Small molecule inhibitors of kras proteins (WO2025230961A1)"[1]
 - Source: Google P
 - URL:[1]
 - Relevance: Details the synthesis of the boronic acid itself from 1-bromo-3-chloro-2-cyclopropylbenzene using C

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- [11. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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